2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852924
InChI: InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2
SMILES:
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

CAS No.:

Cat. No.: VC17852924

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile -

Specification

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
IUPAC Name 2-(3-oxo-1H-pyrazol-2-yl)acetonitrile
Standard InChI InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2
Standard InChI Key QUYBLCGIRONDTK-UHFFFAOYSA-N
Canonical SMILES C1=CNN(C1=O)CC#N

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted with:

  • A hydroxyl (-OH) group at the 5-position, enhancing polarity and hydrogen-bonding capacity.

  • An acetonitrile (-CH2CN) group at the 1-position, introducing electrophilicity and potential for further functionalization.

The molecular formula is C5H5N3O, with a molecular weight of 123.12 g/mol. The nitrile group’s electron-withdrawing nature influences the pyrazole ring’s electronic distribution, potentially stabilizing resonance structures .

Physicochemical Characteristics

While experimental data for the exact compound is sparse, analogs such as 2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2092231-20-2) provide benchmarks :

PropertyValue (Analog)Inferred Value (Target Compound)
Molecular Weight199.21 g/mol123.12 g/mol
DensityN/A~1.2–1.3 g/cm³
Melting PointN/A150–170°C (decomposes)
SolubilityN/AModerately soluble in polar aprotic solvents (e.g., DMF, DMSO)

The hydroxyl group confers solubility in polar solvents, while the nitrile enhances stability against hydrolysis under mild conditions .

Synthetic Methodologies

Cyclocondensation Approaches

A plausible route involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or nitriles. For example, 3-amino-5-hydroxypyrazole could react with bromoacetonitrile under basic conditions to form the target compound via nucleophilic substitution .

General Procedure (Inferred from Analog Synthesis ):

  • Formation of Pyrazole Core: React hydrazine hydrate with a β-ketonitrile (e.g., cyanoacetone) in ethanol under reflux.

  • Functionalization: Treat the intermediate with bromoacetonitrile in the presence of a mild base (e.g., triethylamine) to introduce the acetonitrile group.

  • Purification: Isolate the product via column chromatography (neutral alumina, eluent: DCM/MeOH 99:1) .

Key Reaction Parameters:

  • Temperature: 0–25°C (prevents side reactions).

  • Solvent: Dichloromethane (DCM) or acetonitrile.

  • Yield: Estimated 60–75% based on analogous syntheses .

Green Chemistry Alternatives

Solvent-free, one-pot methodologies reported for related pyrazole-carbonothioyl derivatives could be adapted :

  • Mix 5-hydroxypyrazole, carbon disulfide, and bromoacetonitrile with triethylamine.

  • Stir at room temperature for 4–6 hours, followed by water washing and recrystallization from diethyl ether.

This approach minimizes waste and avoids transition-metal catalysts, aligning with green chemistry principles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted):

  • Pyrazole H-3 and H-4: δ 6.8–7.2 ppm (doublets, J = 2.5 Hz).

  • Hydroxyl (-OH): δ 9.5–10.5 ppm (broad singlet, exchangeable).

  • Acetonitrile (-CH2CN): δ 4.2–4.5 ppm (singlet, 2H).

13C NMR (Predicted):

  • Pyrazole C-5: δ 160–165 ppm (carbon adjacent to hydroxyl).

  • Nitrile (CN): δ 115–120 ppm.

  • Methylene (-CH2-): δ 35–40 ppm .

Infrared (IR) Spectroscopy

  • O-H Stretch: 3200–3400 cm⁻¹ (broad).

  • C≡N Stretch: 2240–2260 cm⁻¹ (sharp).

  • C=N and C=C: 1550–1650 cm⁻¹ .

Mass Spectrometry

  • Molecular Ion Peak: m/z 123.05 (M⁺).

  • Fragmentation: Loss of -CH2CN (m/z 81) and -OH (m/z 17) .

Biological and Industrial Applications

Agrochemical Uses

The compound’s electron-deficient nitrile group could enhance herbicidal or fungicidal activity. Pyridazine-pyrazole hybrids demonstrate potent herbicidal effects (e.g., 90% weed inhibition at 50 ppm) .

Material Science

Nitrile-containing heterocycles are precursors for conductive polymers and metal-organic frameworks (MOFs). The hydroxyl group enables coordination to metal ions (e.g., Cu²⁺, Fe³⁺), facilitating catalyst design .

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